Home > Products > Screening Compounds P107377 > 4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide - 933212-54-5

4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Catalog Number: EVT-3047503
CAS Number: 933212-54-5
Molecular Formula: C23H30FN3O4S
Molecular Weight: 463.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (PB12)

Compound Description: PB12 is a high-affinity and selective dopamine D4 receptor ligand. [] It exhibits an IC50 value of 0.057 nM for the D4 receptor and displays a selectivity of >10,000 for D4 over D2 receptors. [] PB12 also shows selectivity against serotonin 5-HT1A and adrenergic α1 receptors. [] Further structural modifications of PB12 were explored to investigate its structure-activity relationship, including changes to the amide bond, alkyl chain length, and the introduction of semi-rigid analogs. []

N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide

Compound Description: This compound is a high-affinity D3 receptor ligand with a Ki value of 0.83 nM. [] It demonstrates high selectivity over D2, D4, 5-HT1A, and α1 receptors. [] Its lipophilicity and potential for 11C labeling make it a valuable candidate for positron emission tomography (PET) studies. []

N-[4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide

Compound Description: This compound exhibits high affinity for the D3 receptor (Ki = 0.53 nM) and high selectivity over D2, D4, 5-HT1A, and α1 receptors. [] It is considered a valuable candidate for PET due to its affinity, lipophilicity, and potential for 11C labeling. []

N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

Compound Description: 22a is a potent and selective phospholipase D2 (PLD2) inhibitor with an IC50 value of 20 nM. [] It exhibits 75-fold selectivity for PLD2 over PLD1 and possesses an acceptable DMPK profile. [] The development of isoform-specific PLD inhibitors like 22a is a novel approach for cancer treatment due to their ability to increase cancer cell apoptosis, decrease cancer cell invasion, and reduce metastasis. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This benzamide derivative exhibits potent inhibitory activity against human class I HDAC isoforms and shows promising anticancer activity. [] It strongly increases intracellular levels of acetyl-histone H3 and P21, effectively inducing G1 cell cycle arrest and apoptosis. [] In vivo studies using SKM-1 xenograft models demonstrate its excellent antitumor activity, particularly in mice with intact immune systems. [] Additionally, it possesses a favorable pharmacokinetic profile and minimal metabolic property differences across various species. []

4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Compound Description: This compound exhibits high antimicrobial and antifungal activity. [] It demonstrates sensitivity to both Gram-positive and Gram-negative bacteria and exhibits antifungal activity against Candida albicans. []

Properties

CAS Number

933212-54-5

Product Name

4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

IUPAC Name

4-butoxy-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide

Molecular Formula

C23H30FN3O4S

Molecular Weight

463.57

InChI

InChI=1S/C23H30FN3O4S/c1-2-3-17-31-22-10-4-19(5-11-22)23(28)25-12-18-32(29,30)27-15-13-26(14-16-27)21-8-6-20(24)7-9-21/h4-11H,2-3,12-18H2,1H3,(H,25,28)

InChI Key

NTQGUFWIQXKIIR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.